molecular formula C18H21BrN2O5 B11064029 3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11064029
M. Wt: 425.3 g/mol
InChI Key: ZFHYRRQDRMRWQZ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrrole ring system. Its structure includes a carboxylic acid group, a bromine-substituted phenyl ring, and a butyl side chain.
  • The presence of the bromine atom and the hydroxy group on the phenyl ring suggests potential reactivity and biological activity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route could be via a multistep process starting from commercially available starting materials.

      Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic pathway. For example, bromination of the phenyl ring, followed by cyclization and carboxylation, could be key steps.

      Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve efficient and cost-effective processes.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or hydrogen peroxide might be used. Reduction could involve hydride reagents (e.g., lithium aluminum hydride). Substitution reactions may occur with nucleophiles.

      Major Products: The specific products formed would depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while substitution might lead to derivatives with modified side chains.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology and Medicine: Investigating its biological activity, such as antimicrobial or anticancer properties, could be relevant.

      Industry: If it has desirable properties (e.g., stability, solubility), it could find applications in materials science or drug development.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

      Uniqueness: Comparing it to structurally related compounds would highlight its distinctive features.

      Similar Compounds: Some related compounds include other pyrrole derivatives, such as porphyrins or tetrapyrroles.

    Remember that this compound’s detailed properties and applications would require further investigation beyond the scope of this brief overview

    Properties

    Molecular Formula

    C18H21BrN2O5

    Molecular Weight

    425.3 g/mol

    IUPAC Name

    1-(5-bromo-2-hydroxyphenyl)-5-butyl-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

    InChI

    InChI=1S/C18H21BrN2O5/c1-3-4-7-21-15(23)12-13(16(21)24)18(2,17(25)26)20-14(12)10-8-9(19)5-6-11(10)22/h5-6,8,12-14,20,22H,3-4,7H2,1-2H3,(H,25,26)

    InChI Key

    ZFHYRRQDRMRWQZ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C(=O)C2C(C1=O)C(NC2C3=C(C=CC(=C3)Br)O)(C)C(=O)O

    Origin of Product

    United States

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